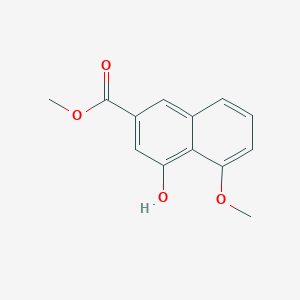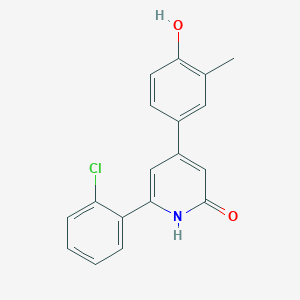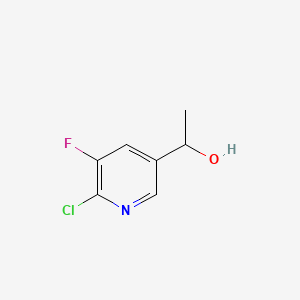
1-(6-Chloro-5-fluoropyridin-3-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-5-fluoropyridin-3-YL)ethan-1-OL is an organic compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an ethan-1-OL group. It is used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-fluoropyridin-3-YL)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-5-fluoropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-5-fluoropyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The ethan-1-OL group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro substituents on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of 1-(6-Chloro-5-fluoropyridin-3-YL)ethanal or 1-(6-Chloro-5-fluoropyridin-3-YL)ethanoic acid.
Reduction: Formation of 1-(6-Chloro-5-fluoropyridin-3-YL)ethan-1-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(6-Chloro-5-fluoropyridin-3-YL)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-5-fluoropyridin-3-YL)ethan-1-OL involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can influence the compound’s binding affinity to enzymes and receptors. The ethan-1-OL group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Chloro-2-fluoropyridin-3-YL)ethan-1-one: Similar structure but with a ketone group instead of an alcohol group.
1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-OL: Similar structure but with different positions of the chloro and fluoro substituents.
(1R)-1-(3-fluoropyridin-2-YL)ethan-1-OL: Similar structure but with a different stereochemistry.
Uniqueness
1-(6-Chloro-5-fluoropyridin-3-YL)ethan-1-OL is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents provides a unique combination of electronic effects that can be exploited in various chemical and pharmaceutical applications .
Propiedades
Fórmula molecular |
C7H7ClFNO |
|---|---|
Peso molecular |
175.59 g/mol |
Nombre IUPAC |
1-(6-chloro-5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)5-2-6(9)7(8)10-3-5/h2-4,11H,1H3 |
Clave InChI |
SQDNAFRSNFXSDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(N=C1)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


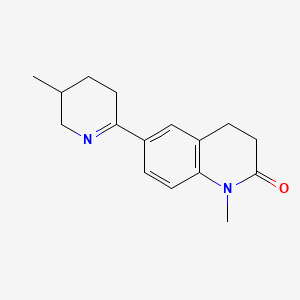
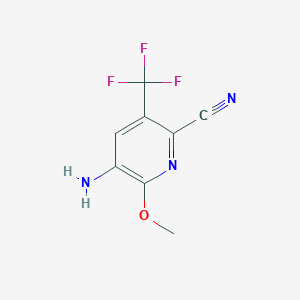
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)



![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
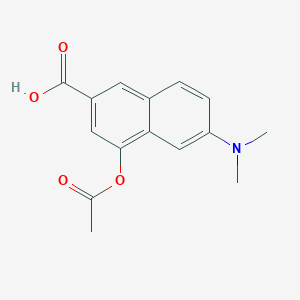
![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)
